![molecular formula C16H18N4O4 B2496934 8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-06-1](/img/structure/B2496934.png)
8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Research in this area often focuses on synthesizing novel derivatives to explore their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of derivatives within the imidazo[1,2-a] and [2,1-c] triazine dione frameworks, such as our compound of interest, involves regioselective synthesis techniques. These processes typically include successive alkylation steps, thionation, and cyclization under mild conditions, allowing for structural variations to tailor specific properties (Tzvetkov, Euler, & Müller, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using NMR and MS analyses, complemented by X-ray crystallography for definitive structural confirmation. These studies provide insights into the compounds' stereochemistry and the influence of substitutions on the molecular framework (Tzvetkov, Euler, & Müller, 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a range of reactions, including alkylation and cycloadditions, which are central to modifying the core structure and introducing functional groups that impact the compounds' biological activity and solubility. These reactions facilitate the exploration of the compounds' chemical space for potential therapeutic applications (Adetchessi et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Imidazo[1,2,4]triazine derivatives are synthesized through various chemical reactions, often aimed at exploring their potential biological activities. For instance, novel derivatives have been designed and synthesized to evaluate their cytotoxic activities against human carcinoma cells, demonstrating their potential as antitumor agents (Sztanke, K., Pasternak, K., Rzymowska, J., Sztanke, M., Kandefer-Szerszeń, M., Dybała, I., & Kozioł, A., 2007). These studies contribute to the understanding of the compound's interactions with biological systems and its potential therapeutic applications.
Antimicrobial and Antiviral Activities
Some derivatives of imidazo[1,2,4]triazines have shown moderate activity against viruses and bacteria, highlighting their potential in antimicrobial and antiviral therapies. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their testing against various viruses in tissue culture indicate their moderate rhinovirus activity at non-toxic dosage levels (Kim, S. H., Bartholomew, D., Allen, L. B., Robins, R. K., & Revankar, G. R., 1978). This suggests a potential avenue for developing new antiviral drugs based on this chemical scaffold.
Synthetic Methodologies
Research into imidazo[1,2,4]triazine derivatives often involves developing new synthetic methodologies to access a variety of structures with potential biological activities. For instance, the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives introduces a new drug-like heterocyclic scaffold, showcasing the versatility of these compounds in drug development (Tzvetkov, N., Euler, H., & Müller, C., 2012).
Eigenschaften
IUPAC Name |
8-(4-ethoxyphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-3-24-13-6-4-12(5-7-13)18-8-9-19-14(22)15(23)20(10-11(2)21)17-16(18)19/h4-7H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUUCFJUDBODPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.